molecular formula C20H27N3O2 B2549003 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418667-99-7

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole

Cat. No.: B2549003
CAS No.: 2418667-99-7
M. Wt: 341.455
InChI Key: IZWMGWQVJDFXFI-UHFFFAOYSA-N
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Description

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a pyrazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antiviral agent.

    Materials Science: Its functional groups can be used to create novel polymers or materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring, for example, can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Aziridine Derivatives: Compounds with similar aziridine rings, such as ethylenimine, share some chemical properties but differ in their biological activity and applications.

    Pyrazole Derivatives: Compounds like 1-methylpyrazole have similar core structures but lack the additional functional groups that confer unique properties to 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[[2-[(4-cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-22-12-16(11-21-22)13-23-14-17(23)15-24-18-7-9-20(10-8-18)25-19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWMGWQVJDFXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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